

## Initial Efficacy of CCI-007 in Infant Leukemia: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CCI-007   |           |
| Cat. No.:            | B12301671 | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth analysis of the initial preclinical studies on **CCI-007**, a novel small molecule inhibitor showing selective cytotoxic activity against infant leukemia, particularly cases with Mixed-Lineage Leukemia (MLL) gene rearrangements. This document is intended for researchers, scientists, and drug development professionals interested in the emerging therapeutic landscape for this aggressive pediatric malignancy.

#### **Abstract**

Infant leukemia with MLL rearrangements (MLL-r) presents a significant clinical challenge with poor prognosis.[1] Initial research has identified a novel small molecule, **CCI-007**, which demonstrates potent and selective cytotoxic effects against a subset of MLL-r leukemia cell lines.[2] Unlike other inhibitors that require days to show efficacy, **CCI-007** induces rapid, caspase-dependent apoptosis within 24 hours of treatment.[2][3] This is accompanied by a swift downregulation of key MLL-r associated survival genes, including HOXA9, MEIS1, CMYC, and BCL2.[2][3] These early findings highlight **CCI-007** as a promising candidate for further preclinical and clinical investigation for the treatment of these aggressive leukemias.[2]

#### Introduction to CCI-007

**CCI-007** was identified through a cell-based small molecule library screen designed to find selective inhibitors for MLL-r leukemia.[2] The initial screening used the infant MLL-r cell line PER-485.[2] Subsequent screening against a broader panel of 30 cell lines, including MLL-r,



MLL wild-type (MLL-wt) leukemia, solid tumors, and normal cells, confirmed **CCI-007**'s selective toxicity towards a subset of MLL-r and related leukemia cell lines, such as those with CALM-AF10 and SET-NUP214 translocations.[2]

### **Quantitative Data on Efficacy**

The efficacy of **CCI-007** was primarily assessed through cell viability and apoptosis assays across a panel of human leukemia cell lines. The data reveals a differential sensitivity to the compound.

#### In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of **CCI-007** was determined for various leukemia cell lines after 72 hours of treatment. The results demonstrate a selective effect on MLL-rearranged, CALM-AF10 rearranged, and SET-NUP214 translocated leukemia cells.[1]

| Cell Line | Subtype    | MLL Status | IC50 (μM) | Sensitivity |
|-----------|------------|------------|-----------|-------------|
| PER-485   | Infant ALL | MLL-AF4    | 2.5       | Sensitive   |
| MV4;11    | AML        | MLL-AF4    | 3.1       | Sensitive   |
| MOLM-13   | AML        | MLL-AF9    | 4.2       | Sensitive   |
| THP-1     | AML        | MLL-AF9    | 5.8       | Sensitive   |
| PER-490   | B-ALL      | MLL-AF4    | 6.3       | Sensitive   |
| PER-703A  | B-ALL      | MLL-AF4    | 7.5       | Sensitive   |
| KP-MO-TS  | AML        | CALM-AF10  | 3.9       | Sensitive   |
| U937      | AML        | CALM-AF10  | 5.1       | Sensitive   |
| LOUCY     | T-ALL      | SET-NUP214 | 8.9       | Sensitive   |
| RS4;11    | B-ALL      | MLL-AF4    | >20       | Resistant   |
| SEMK2     | B-ALL      | MLL-AF4    | >20       | Resistant   |
| KOPN-8    | B-ALL      | MLL-AF4    | >20       | Resistant   |
| CEM       | T-ALL      | MLL-wt     | >20       | Resistant   |



Table 1: Differential cytotoxicity of **CCI-007** in a panel of human leukemia cell lines. IC50 values were calculated from Alamar Blue viability assay data.[1]

#### **Induction of Apoptosis**

**CCI-007** was found to induce a significant increase in the population of Annexin V-positive cells, a marker of apoptosis, in sensitive MLL-r cell lines after 24 hours of treatment. This effect was not observed in resistant cell lines.[2]

| Cell Line | Treatment (5 µM CCI-007) | Increase in Annexin V-<br>Positive Cells (%) |
|-----------|--------------------------|----------------------------------------------|
| PER-485   | 24 hours                 | ~30%                                         |
| MV4;11    | 24 hours                 | ~25%                                         |
| MOLM-13   | 24 hours                 | ~20%                                         |
| CEM       | 24 hours                 | No significant increase                      |
| RS4;11    | 24 hours                 | No significant increase                      |

Table 2: **CCI-007** induces caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines. The table shows the mean increase in the percentage of Annexin V-positive apoptotic cells following treatment.[2]

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the initial studies of **CCI-007**.

#### **Cell Viability Assay**

- Objective: To determine the cytotoxic effect of **CCI-007** on a panel of leukemia cell lines.
- Method: Alamar Blue assay.
- Procedure:
  - Cells were seeded in 96-well plates at a density of 1 x 10<sup>4</sup> cells/well.



- Cells were exposed to a concentration range of CCI-007 (0.63-20 μM) or vehicle control.
- After 72 hours of incubation, Alamar Blue reagent was added to each well at 10% of the total volume.
- Plates were incubated for a further 4-8 hours.
- Fluorescence was measured at an excitation of 560 nm and an emission of 590 nm using a spectrophotometer.
- Cell viability was calculated as a percentage relative to vehicle-treated cells. IC50 values
   were determined using GraphPad Prism software.[1][4]

#### **Apoptosis Assay**

- Objective: To quantify the induction of apoptosis by CCI-007.
- Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
- Procedure:
  - Cells were treated with 5 μM CCI-007 or vehicle control for 24 hours.
  - Cells were harvested and washed twice with cold PBS.
  - Cells were resuspended in 1X Binding Buffer at a concentration of approximately 1 x 10<sup>6</sup>
     cells/mL.
  - 100 μL of the cell suspension was transferred to a flow cytometry tube.
  - 5 μL of fluorochrome-conjugated Annexin V was added and the cells were incubated for
     15 minutes at room temperature in the dark.
  - 400 μL of 1X Binding Buffer was added to each tube.
  - 5 μL of Propidium Iodide (PI) staining solution was added immediately before analysis to differentiate apoptotic from necrotic cells.
  - Samples were analyzed by flow cytometry.[5][6]



#### **Quantitative Real-Time RT-PCR**

- Objective: To measure the effect of CCI-007 on the mRNA expression levels of MLL target genes.
- Method: Quantitative Real-Time Reverse Transcription Polymerase Chain Reaction (qRT-PCR).
- Procedure:
  - Sensitive and resistant leukemia cell lines were treated with CCI-007 or vehicle control for a specified time course.
  - Total RNA was extracted from the cells using an RNeasy Mini Kit.
  - RNA was reverse transcribed into cDNA.
  - qRT-PCR was performed using gene-specific primers for HOXA9, MEIS1, CMYC, BCL2, and a housekeeping gene for normalization.
  - The reaction was carried out in a real-time PCR system with SYBR Green for detection.
  - Relative gene expression was calculated using the ΔΔCt method.[1]

# Visualizations: Pathways and Workflows Proposed Signaling Pathway of CCI-007





Click to download full resolution via product page

Caption: Proposed mechanism of action for CCI-007 in MLL-rearranged leukemia.

## **Experimental Workflow for CCI-007 Identification**





Click to download full resolution via product page

Caption: Workflow for the identification and initial characterization of **CCI-007**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -TW [thermofisher.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- To cite this document: BenchChem. [Initial Efficacy of CCI-007 in Infant Leukemia: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12301671#initial-studies-on-the-efficacy-of-cci-007-in-infant-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com